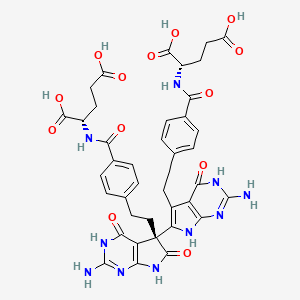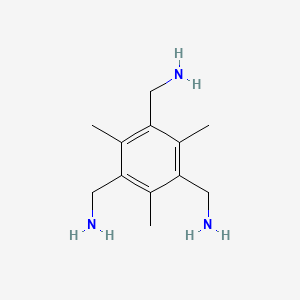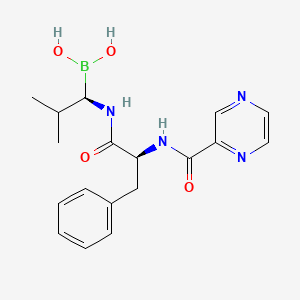
1-(4-Hydroxynaphthalen-1-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxynaphthalen-1-YL)propan-1-one is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . This compound is characterized by a naphthalene ring substituted with a hydroxyl group and a propanone group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-(4-Hydroxynaphthalen-1-YL)propan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .
Chemical Reactions Analysis
1-(4-Hydroxynaphthalen-1-YL)propan-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Condensation: The compound can undergo aldol condensation reactions to form larger molecules with complex structures.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction .
Scientific Research Applications
1-(4-Hydroxynaphthalen-1-YL)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxynaphthalen-1-YL)propan-1-one is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The hydroxyl and carbonyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
1-(4-Hydroxynaphthalen-1-YL)propan-1-one can be compared with other naphthalene derivatives such as:
1-(4-Hydroxyphenyl)propan-1-one: Similar in structure but with a phenyl ring instead of a naphthalene ring.
1-(4-Hydroxynaphthalen-1-YL)ethan-1-one: Differing by the length of the carbon chain attached to the naphthalene ring.
1-(3-Hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl)propan-2-one: A more complex derivative with additional functional groups.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(4-hydroxynaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C13H12O2/c1-2-12(14)11-7-8-13(15)10-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3 |
InChI Key |
FORFSBJGCHSCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



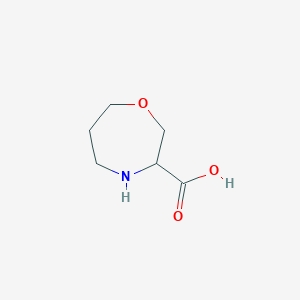
![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
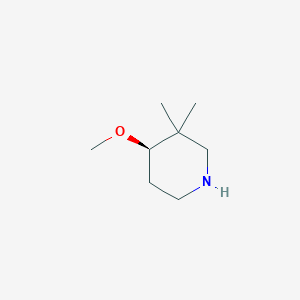

![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)

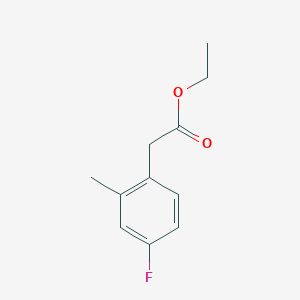
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
